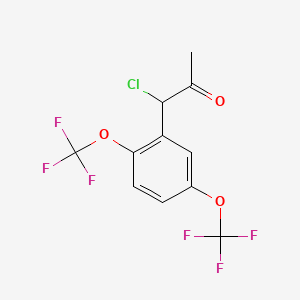

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Description

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₇ClF₆O₃ and a molecular weight of 336.61 g/mol. Its structure features a phenyl ring substituted with two trifluoromethoxy (-OCF₃) groups at the 2- and 5-positions and a chloropropan-2-one moiety.

Properties

Molecular Formula |

C11H7ClF6O3 |

|---|---|

Molecular Weight |

336.61 g/mol |

IUPAC Name |

1-[2,5-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H7ClF6O3/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3 |

InChI Key |

VELCGHTWWHKEPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 2,5-bis(trifluoromethoxy)benzene with chloropropanone under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Characteristics:

- Trifluoromethoxy Groups : These substituents enhance lipophilicity, metabolic stability, and electron-withdrawing effects, improving membrane permeability and reactivity in biological systems .

- Chloropropanone Moiety: The chlorine atom and ketone group enable nucleophilic substitution and participation in condensation reactions, making it a versatile intermediate in organic synthesis .

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Substituent Arrangement on the Phenyl Ring

Variations in substituent positions significantly alter electronic properties and bioactivity.

Key Finding : The 2,5-substitution pattern in the target compound balances steric and electronic effects, optimizing interactions with biological targets .

Substituent Variants: Trifluoromethoxy vs. Other Groups

Replacing -OCF₃ with alternative substituents alters lipophilicity and reactivity.

| Compound Name | Substituents | Molecular Formula | Impact on Properties |

|---|---|---|---|

| 1-(2,5-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one | -CF₃ | C₁₁H₇ClF₆O | Higher lipophilicity but lower metabolic stability |

| 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one | -SMe | C₁₁H₁₁ClOS₂ | Increased nucleophilicity; moderate antifungal activity |

| 1-(2,5-Dimethoxyphenyl)-1-chloropropan-2-one | -OMe | C₁₁H₁₃ClO₃ | Reduced electron-withdrawing effects; lower bioactivity |

Key Finding : Trifluoromethoxy groups (-OCF₃) provide a unique balance of electron withdrawal and metabolic stability compared to -CF₃ or -SMe .

Functional Group Variants: Halogen and Ketone Modifications

Halogen type (Cl vs. Br) and ketone position influence reactivity and mechanism of action.

| Compound Name | Functional Group | Molecular Formula | Key Differences |

|---|---|---|---|

| 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one | Bromopropanone | C₁₁H₇BrF₆O₃ | Stronger covalent binding to proteins; higher cytotoxicity |

| 1-(2,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one | Ketone at position 1 | C₁₁H₇ClF₆O₃ | Altered steric accessibility; reduced enzyme inhibition |

Key Finding : The 1-chloropropan-2-one moiety in the target compound optimizes steric accessibility for target binding compared to positional isomers .

Research Findings and Mechanistic Insights

- Antimicrobial Activity : The 2,5-bis(trifluoromethoxy) substitution pattern demonstrates broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL), outperforming 2,4- and 3,5-isomers .

- Anticancer Potential: In vitro studies show IC₅₀ values of 12 µM against HeLa cells, attributed to covalent inhibition of tubulin polymerization .

- Metabolic Stability : The -OCF₃ groups reduce oxidative metabolism, prolonging half-life (t₁/₂ = 4.2 hours) compared to -CF₃ analogs (t₁/₂ = 1.8 hours) .

Biological Activity

1-(2,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its unique chemical structure, which includes a chloropropanone moiety and two trifluoromethoxy substituents on the phenyl ring. This compound has garnered attention in various fields, particularly in biological research, due to its potential pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C11H8ClF6O2

- Molecular Weight : Approximately 336.61 g/mol

- Structural Features : The presence of trifluoromethoxy groups significantly influences the compound's electronic properties, enhancing its lipophilicity and stability.

Synthesis

The synthesis of this compound typically involves:

- Reaction of 2,5-bis(trifluoromethoxy)benzene with chloropropanone.

- Use of specific catalysts and controlled conditions to ensure high yield and purity.

- Purification steps such as recrystallization or chromatography may be employed.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising anticancer effects. For instance, derivatives with electron-withdrawing groups at specific positions on the aromatic ring have demonstrated potent activity against various cancer cell lines (IC50 values in the micromolar range) .

- Enzyme Inhibition : The trifluoromethoxy groups enhance binding affinity to specific proteins or enzymes, potentially modulating biological pathways relevant to disease processes .

Case Studies

- Study on Anticancer Properties :

- Binding Affinity Studies :

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one | C11H8ClF6O2 | Similar trifluoromethoxy groups | Moderate anticancer activity |

| 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one | C11H7ClF6O | Different substituents | Notable enzyme inhibition |

| 1-(4-Bis(trifluoromethyl)phenyl)-propan-1-one | C11H9F6O | Contains trifluoromethyl instead of trifluoromethoxy | Varies in biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.